molecular formula C26H25ClN2O4 B12031591 4-(Allyloxy)-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide CAS No. 767302-43-2

4-(Allyloxy)-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide

Cat. No.: B12031591
CAS No.: 767302-43-2
M. Wt: 464.9 g/mol
InChI Key: HRXSVDWRJPNRKB-OGLMXYFKSA-N
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Description

4-(Allyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves multiple steps:

    Formation of the benzohydrazide core: This can be achieved by reacting benzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the allyloxy group: This step involves the reaction of the benzohydrazide intermediate with allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 4-chlorobenzyl group: This can be done by reacting the intermediate with 4-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Allyloxy)-3-chlorobenzyl)amino)benzoic acid
  • 4-((4-(Allyloxy)benzyl)oxy)phenylacetic acid
  • 4-(4’-Chlorobenzyloxy)phenylboronic acid

Uniqueness

4-(Allyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyloxy, chlorobenzyl, and ethoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

767302-43-2

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C26H25ClN2O4/c1-3-15-32-23-12-8-21(9-13-23)26(30)29-28-17-20-7-14-24(25(16-20)31-4-2)33-18-19-5-10-22(27)11-6-19/h3,5-14,16-17H,1,4,15,18H2,2H3,(H,29,30)/b28-17+

InChI Key

HRXSVDWRJPNRKB-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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